molecular formula C26H34N2O5 B11210079 4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11210079
M. Wt: 454.6 g/mol
InChI Key: LTNSEIXJNWCTRS-UHFFFAOYSA-N
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Description

4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core hexahydroquinoline structure, followed by the introduction of the hydroxy, methoxy, and piperidine-carbonyl groups under controlled conditions. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE: Lacks the piperidine-carbonyl group.

    4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-3-(MORPHOLINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE: Contains a morpholine-carbonyl group instead of a piperidine-carbonyl group.

Uniqueness

The presence of the piperidine-carbonyl group in 4-(4-HYDROXY-3,5-DIMETHOXYPHENYL)-2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE imparts unique chemical and biological properties, distinguishing it from similar compounds. This structural feature may enhance its binding affinity to specific molecular targets and influence its reactivity in chemical reactions.

Properties

Molecular Formula

C26H34N2O5

Molecular Weight

454.6 g/mol

IUPAC Name

4-(4-hydroxy-3,5-dimethoxyphenyl)-2,7,7-trimethyl-3-(piperidine-1-carbonyl)-1,4,6,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C26H34N2O5/c1-15-21(25(31)28-9-7-6-8-10-28)22(16-11-19(32-4)24(30)20(12-16)33-5)23-17(27-15)13-26(2,3)14-18(23)29/h11-12,22,27,30H,6-10,13-14H2,1-5H3

InChI Key

LTNSEIXJNWCTRS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC(=C(C(=C3)OC)O)OC)C(=O)N4CCCCC4

Origin of Product

United States

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